1-Butyl-1-(chloromethyl)cyclopentane
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Overview
Description
1-Butyl-1-(chloromethyl)cyclopentane is an organic compound with the molecular formula C10H19Cl It is a derivative of cyclopentane, where a butyl group and a chloromethyl group are attached to the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-1-(chloromethyl)cyclopentane can be synthesized through several methods. One common approach involves the chloromethylation of 1-butylcyclopentane. This reaction typically requires the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions often involve moderate temperatures and controlled addition of reagents to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and reaction conditions can further enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-1-(chloromethyl)cyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids under specific conditions.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
- Substitution reactions yield various derivatives depending on the nucleophile used.
- Oxidation reactions produce alcohols or carboxylic acids.
- Reduction reactions result in the formation of methyl derivatives.
Scientific Research Applications
1-Butyl-1-(chloromethyl)cyclopentane has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways involving chloromethylated compounds.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-butyl-1-(chloromethyl)cyclopentane involves its interaction with various molecular targets. The chloromethyl group is reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. This reactivity is harnessed in synthetic chemistry to create new compounds with desired properties.
Comparison with Similar Compounds
1-Butylcyclopentane: Lacks the chloromethyl group, making it less reactive in substitution reactions.
1-Chloromethylcyclopentane: Similar structure but without the butyl group, leading to different physical and chemical properties.
1-Butyl-1-methylcyclopentane: Substitution of the chloromethyl group with a methyl group, resulting in different reactivity.
Uniqueness: 1-Butyl-1-(chloromethyl)cyclopentane is unique due to the presence of both a butyl and a chloromethyl group on the cyclopentane ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C10H19Cl |
---|---|
Molecular Weight |
174.71 g/mol |
IUPAC Name |
1-butyl-1-(chloromethyl)cyclopentane |
InChI |
InChI=1S/C10H19Cl/c1-2-3-6-10(9-11)7-4-5-8-10/h2-9H2,1H3 |
InChI Key |
PMEZSXQSYWTVIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CCCC1)CCl |
Origin of Product |
United States |
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